1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl. It is a cyclobutane derivative featuring an amino group, a hydroxyl group, and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-3-methylcyclobutanone with ammonia or an amine source, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a hydroxyl group.
1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride: Lacks the hydroxyl group, affecting its reactivity and applications .
Uniqueness: 1-Amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the cyclobutane ring, which provides it with distinct reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHQZGNZMKSYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909288-04-5 |
Source
|
Record name | (1r,3s)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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